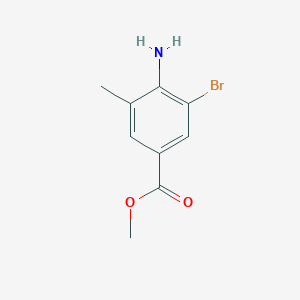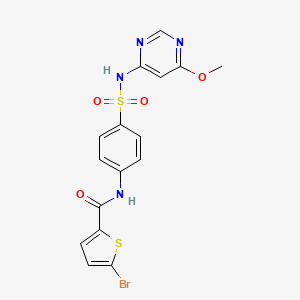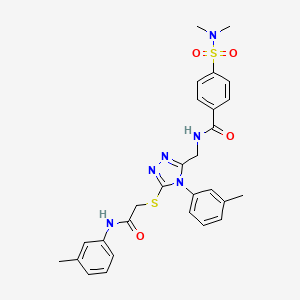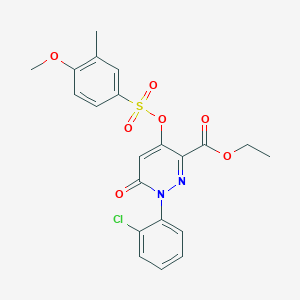
Methyl 4-amino-3-bromo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-bromo-5-methylbenzoate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-amino-3-bromo-5-methylbenzoate is 1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 . The compound has a complex structure with several functional groups, including an amino group, a bromo group, and a methylbenzoate group .Physical And Chemical Properties Analysis
Methyl 4-amino-3-bromo-5-methylbenzoate has a molecular weight of 244.08 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.98949 g/mol . The topological polar surface area is 52.3 Ų . The compound is a solid at room temperature .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study developed new zinc(II) phthalocyanine derivatives, which are useful for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anticancer and Antimicrobial Agents
- Synthesis of Quinazoline and Benzothiazoles : Studies have synthesized key intermediates like bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline and bromo-methylbenzoic acids, which are crucial in the creation of some anticancer drugs (Sheng-li, 2004); (Bhagat, Deshmukh, & Kuberkar, 2012).
Chemical Synthesis and Molecular Studies
- Chemical Structure and Vibrational Analysis : The molecular structure and vibrational spectra of similar compounds have been studied to understand their molecular dynamics, electronic properties, and potential applications in nonlinear optical (NLO) activities (Saxena, Agrawal, & Gupta, 2015); (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Novel Compounds and Reactions
- Novel Tetrazole Derivatives : Novel tetrazole derivatives have been synthesized for potential biological activity, highlighting the versatility of similar compounds in creating new biologically active substances (Rao, Gopal Rao, & Prasanna, 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQXQGSWCVNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromo-5-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)
![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)



![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)




![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)